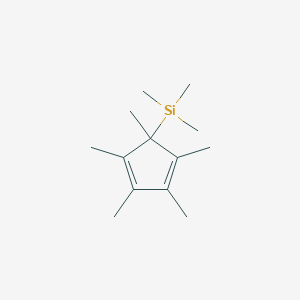

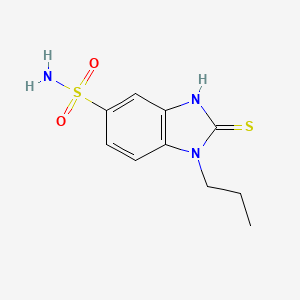

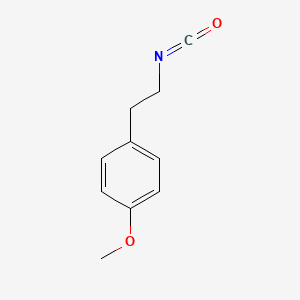

![molecular formula C11H16FNO B1334862 N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-49-8](/img/structure/B1334862.png)

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound . For instance, the synthesis of fluorinated amides and enones from fluorinated building blocks is discussed, which could be relevant to the synthesis of "N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine" . Additionally, the metabolic N-hydroxylation of a related psychotomimetic amine by rabbit liver microsomes is reported, which could suggest potential metabolic pathways for the compound

Aplicaciones Científicas De Investigación

Blood Pressure and Toxicity Studies

Research by Lands (1952) investigated related compounds, notably 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and its N-methyl analog, which were found to be weak pressor agents. Their study demonstrated that the activity of these compounds changes based on alkyl substitution, with the primary amine being most pressor. The toxicity of these compounds was comparatively low, providing insights into their impact on blood pressure and toxicity (Lands, 1952).

Catalytic Amination Studies

Bassili and Baiker (1990) focused on the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst. This research showed that the main product, 2-amino-1-methoxypropane, could be produced with high selectivity, highlighting the compound's significance in catalytic amination processes (Bassili & Baiker, 1990).

Enzymatic N-Demethylation Studies

Abdel-Monem (1975) studied the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane, revealing insights into the kinetic isotope effects in enzymatic N-demethylation reactions. This research contributes to understanding the metabolic processes involving such compounds (Abdel-Monem, 1975).

Synthesis and Medicinal Chemistry

Cavazza and Pietra (1976) investigated the methylation of 3-methoxytropone, leading to the synthesis of 3-aminocycloheptatrienylidenamines. This research emphasizes the stability of these compounds for arylamino than alkylamino substituents, contributing to the field of synthetic and medicinal chemistry (Cavazza & Pietra, 1976).

Positron Emission Tomography (PET) Imaging

Holt et al. (2006) focused on the synthesis of gefitinib for imaging epidermal growth factor receptor tyrosine kinase with PET. Their research contributes to understanding the applications of similar compounds in imaging and diagnostics (Holt et al., 2006).

Propiedades

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDWTJOFYWYNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386148 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

355816-49-8 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

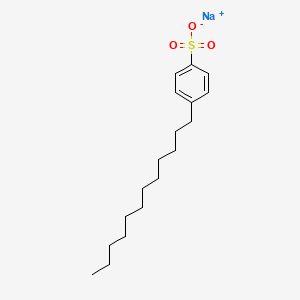

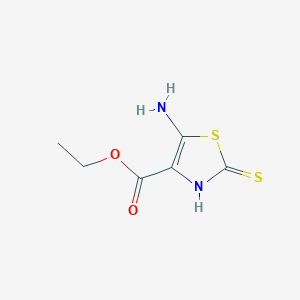

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

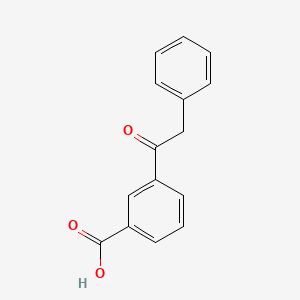

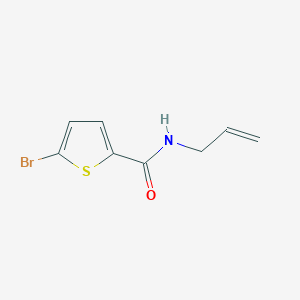

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

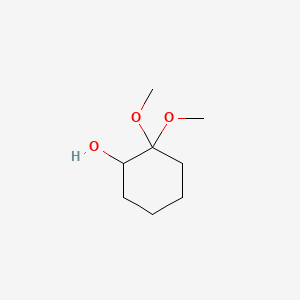

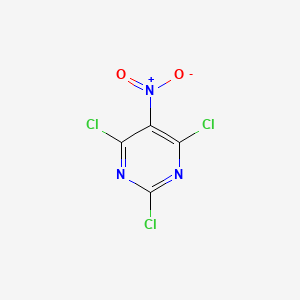

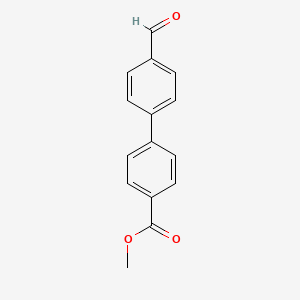

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)